1-(2-Bromoethoxy)-3-fluorobenzene 1-(2-Bromoethoxy)-3-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 85262-57-3
VCID: VC4292225
InChI: InChI=1S/C8H8BrFO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
SMILES: C1=CC(=CC(=C1)F)OCCBr
Molecular Formula: C8H8BrFO
Molecular Weight: 219.053

1-(2-Bromoethoxy)-3-fluorobenzene

CAS No.: 85262-57-3

Cat. No.: VC4292225

Molecular Formula: C8H8BrFO

Molecular Weight: 219.053

* For research use only. Not for human or veterinary use.

1-(2-Bromoethoxy)-3-fluorobenzene - 85262-57-3

Specification

CAS No. 85262-57-3
Molecular Formula C8H8BrFO
Molecular Weight 219.053
IUPAC Name 1-(2-bromoethoxy)-3-fluorobenzene
Standard InChI InChI=1S/C8H8BrFO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2
Standard InChI Key ASYXQQHCOZDDAJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)OCCBr

Introduction

Chemical Identity

  • IUPAC Name: 1-(2-Bromoethoxy)-3-fluorobenzene

  • Molecular Formula: C8H8BrFO

  • Molecular Weight: 219.05 g/mol

  • Structure: The compound features a benzene ring substituted with a fluorine atom at the meta position and an ethoxy group bearing a bromine atom at the para position relative to the fluorine.

Synthesis

The synthesis of 1-(2-Bromoethoxy)-3-fluorobenzene typically involves the following steps:

  • Starting Material: The process begins with 3-fluorophenol as the aromatic base.

  • Etherification: The phenol group undergoes alkylation with 1,2-dibromoethane in the presence of a base (e.g., potassium carbonate) to form the bromoethoxy substitution.

  • Purification: The product is purified through distillation or chromatography to achieve high purity.

This reaction is straightforward and leverages common reagents and conditions in organic synthesis.

Applications

Although specific applications of 1-(2-Bromoethoxy)-3-fluorobenzene are not widely documented, compounds with similar structures are often used in:

  • Pharmaceutical Intermediates: The compound's halogenated and ether functionalities make it a potential precursor for synthesizing more complex molecules in medicinal chemistry.

  • Material Science: Aromatic compounds with halogen substitutions are sometimes used in polymer chemistry or as building blocks for advanced materials.

  • Chemical Research: It may serve as a model compound for studying reactivity patterns involving halogenated ethers.

Safety and Handling

Due to its brominated structure, this compound may pose certain health risks:

  • Toxicity: Likely to be harmful if ingested or inhaled; may cause irritation to skin and eyes.

  • Environmental Impact: Halogenated organic compounds can be persistent in the environment and may require careful disposal.

Proper handling protocols, such as using gloves, goggles, and working within a fume hood, are recommended when working with this substance.

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